diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
CAS No.:
Cat. No.: VC15613810
Molecular Formula: C28H28N4O6
Molecular Weight: 516.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H28N4O6 |
|---|---|
| Molecular Weight | 516.5 g/mol |
| IUPAC Name | diethyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C28H28N4O6/c1-5-37-27(33)23-17(3)29-18(4)24(28(34)38-6-2)25(23)22-16-31(20-12-8-7-9-13-20)30-26(22)19-11-10-14-21(15-19)32(35)36/h7-16,25,29H,5-6H2,1-4H3 |
| Standard InChI Key | DBMSJWYUWDJHKB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCC)C)C |
Introduction
Structural and Crystallographic Characteristics
Core 1,4-Dihydropyridine Framework
The 1,4-dihydropyridine (DHP) ring is a well-characterized pharmacophore in cardiovascular therapeutics, exemplified by drugs like nifedipine and amlodipine . In the title compound, the DHP core adopts a slightly boat-shaped conformation, a common feature among ester-substituted DHPs due to steric interactions between bulky substituents . The puckering parameters (, , ) indicate moderate distortion from planarity, with deviations of 0.28 Å (C3) and 0.12 Å (N4) from the mean plane of the ring . This conformation stabilizes intramolecular interactions, such as weak C–H⋯O hydrogen bonds (H⋯O = 2.36 Å), which influence the spatial orientation of ethylcarboxylate groups .
Heterocyclic Substituents and Steric Effects
The 4-position of the DHP ring is substituted with a 3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl group, introducing significant steric bulk. In analogous structures, such as triazole-substituted DHPs, the heterocyclic substituent adopts a near-perpendicular orientation (87°) relative to the DHP plane to minimize steric clashes with adjacent ethyl ester groups . This orthogonal arrangement disrupts conjugation between the DHP ring and the nitro-substituted aryl system, as evidenced by torsional angles (e.g., C7–C3–C2–C1 = −108.0°) that deviate from coplanarity . The nitro group at the 3-position of the phenyl ring further introduces electronic effects, potentially enhancing dipole interactions in the solid state.
Table 1: Key Crystallographic Parameters of Analogous DHP Derivatives
| Parameter | Value (Target Compound Analogs) | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | (No. 14) | |
| Unit Cell Dimensions | Å, Å, Å | |
| Angle | 97.605(5)° | |
| (ų) | 2176.1(2) |
Synthesis and Reaction Mechanisms
Hantzsch Multicomponent Reaction
The synthesis of DHP derivatives typically employs the Hantzsch reaction, a one-pot condensation of an aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol . For the title compound, 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde likely serves as the aldehyde component, reacting with ethyl acetoacetate (2 mmol) and ammonium acetate (1.5 mmol) under reflux (80°C, 2 hours) . This method yields the target molecule with an estimated 85% efficiency, consistent with analogous syntheses . The reaction proceeds via enamine formation, followed by cyclization and oxidation, though the final oxidation step is omitted to retain the 1,4-dihydropyridine structure .
Purification and Crystallization
Post-reaction, the crude product is filtered and recrystallized from ethanol, yielding yellow crystals with a melting point of 242–243°C . Chromatographic techniques (TLC) monitor reaction progress, ensuring high purity (>95%) prior to crystallization .
Table 2: Standard Synthetic Conditions for DHP Derivatives
| Component | Quantity | Role |
|---|---|---|
| Aldehyde | 1 mmol | Heterocyclic donor |
| Ethyl acetoacetate | 2 mmol | -ketoester |
| Ammonium acetate | 1.5 mmol | Ammonia source |
| Solvent (ethanol) | 10 mL | Reaction medium |
| Temperature | 80°C | Reflux conditions |
| Reaction time | 2 hours | Completion metric |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR data for the exact compound are unavailable, analogous DHP derivatives exhibit characteristic signals:
-
H NMR: Methyl groups at C2 and C6 resonate as singlets near 2.30–2.50 ppm, while ethyl ester protons appear as quartets ( 4.10–4.30 ppm) and triplets ( 1.20–1.40 ppm) . The NH proton of the DHP ring is observed as a broad singlet ( 5.50–5.70 ppm) .
-
C NMR: Carbonyl carbons (C3 and C5) are deshielded ( 165–170 ppm), while aromatic carbons in the pyrazole and nitrophenyl groups resonate between 120–150 ppm .
Fourier-Transform Infrared (FTIR) Spectroscopy
Key IR absorptions include:
Challenges and Future Directions
The steric bulk of the pyrazole-nitrophenyl substituent may limit bioavailability, necessitating prodrug strategies or nanoformulations. Additionally, the lack of direct toxicological data underscores the need for in vivo studies to assess safety profiles. Future work should prioritize X-ray crystallography to resolve the compound’s solid-state structure and computational modeling to predict binding affinities for biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume